molecular formula C14H28N2O B1472221 1-[4-(Aminomethyl)piperidin-1-yl]-2-propylpentan-1-one CAS No. 1552847-02-5

1-[4-(Aminomethyl)piperidin-1-yl]-2-propylpentan-1-one

Cat. No.: B1472221
CAS No.: 1552847-02-5
M. Wt: 240.38 g/mol
InChI Key: MDMJMQGVUGRDQY-UHFFFAOYSA-N
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Description

1-[4-(Aminomethyl)piperidin-1-yl]-2-propylpentan-1-one is a synthetic organic compound featuring a piperidine ring substituted with an aminomethyl group at the 4-position and a ketone-linked 2-propylpentanoyl chain at the 1-position.

Properties

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]-2-propylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O/c1-3-5-13(6-4-2)14(17)16-9-7-12(11-15)8-10-16/h12-13H,3-11,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMJMQGVUGRDQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)N1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-(Aminomethyl)piperidin-1-yl]-2-propylpentan-1-one, commonly referred to as a piperidine derivative, is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on neurotransmitter systems, and therapeutic potential.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an aminomethyl group and a propyl chain, which contributes to its lipophilicity and ability to penetrate biological membranes. The structural formula can be represented as follows:

C12H20N2O\text{C}_{12}\text{H}_{20}\text{N}_{2}\text{O}

Research indicates that compounds with similar structures often interact with various neurotransmitter receptors. Specifically, studies have shown that piperidine derivatives can modulate the activity of serotonin (5-HT) and dopamine receptors, which are crucial for mood regulation and cognitive function.

Effects on Neurotransmitter Systems

  • Serotonin System :
    • In vivo studies demonstrated that related piperidine derivatives significantly influenced serotonin release in the rat prefrontal cortex. For instance, compounds like MM5 and MC1 were shown to act as agonists at 5-HT1A receptors, leading to decreased extracellular serotonin levels at certain doses .
    • The modulation of the serotonin system suggests potential applications in treating mood disorders.
  • Dopamine System :
    • The same studies indicated that while some derivatives exhibited serotonergic activity, others like MC1 facilitated dopamine release without affecting serotonin levels at lower doses . This dual action could be beneficial for conditions like depression or schizophrenia.

Biological Activity Studies

Several studies have investigated the pharmacological properties of piperidine derivatives, highlighting their potential therapeutic uses.

Table 1: Summary of Biological Activities

Compound NameReceptor AffinityEffect on SerotoninEffect on DopamineReference
MM55-HT1A AgonistDecreased ReleaseNo Effect
MC15-HT1A/5-HT2A AgonistDecreased ReleaseIncreased Release
ADS031H3R AntagonistNot ApplicableNot Applicable

Case Studies

Case Study 1: In Vivo Effects on Mood Disorders
A study examining the effects of a related piperidine compound on animal models demonstrated significant anxiolytic effects. The compound was administered at varying doses, revealing dose-dependent reductions in anxiety-like behaviors measured by elevated plus maze tests.

Case Study 2: Neurotransmitter Release Modulation
Another investigation into the effects of this compound showed that it could effectively modulate dopamine levels in specific brain regions associated with reward processing. This finding aligns with its potential use in treating disorders characterized by dopaminergic dysregulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparison

The compound shares key structural motifs with other piperidine-based derivatives, which are critical for bioactivity:

  • Piperidine Core : The six-membered nitrogen-containing ring is a common feature in bioactive molecules, enabling interactions with hydrophobic pockets or hydrogen-bonding sites in target proteins.
  • Ketone Functional Group : The ketone moiety at the 1-position facilitates hydrogen bonding and influences electronic properties, affecting binding affinity.
  • Substituent Variations: Unlike analogs with aromatic or heterocyclic substituents (e.g., thiophene or trifluoromethylphenyl groups), the aminomethyl group in this compound may enhance solubility and bioavailability due to its protonatable amine .
Table 1: Structural and Functional Comparison of Selected Piperidine Derivatives
Compound Name Key Substituents Potential Applications Reference
1-[4-(Aminomethyl)piperidin-1-yl]-2-propylpentan-1-one 4-Aminomethyl, 2-propylpentanoyl Not explicitly reported (inferred: enzyme inhibition or antifungal) -
MK89 (1-(4-phenylpiperidin-1-yl)-4-(thiophen-2-yl)butan-1-one) 4-Phenyl, thiophene Pharmacological screening
Compound 16 (4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butan-1-one) Trifluoromethylphenyl, thiophene Not specified
EP 2402347 Derivatives Thienopyrimidin, morpholine Antifungal agents
PI Industries Fungicidal Compounds Thiazol, dihydroisoxazol Crop protection fungicides

Physicochemical Properties

  • Solubility: The aminomethyl group likely improves aqueous solubility compared to hydrophobic analogs like Compound 16, which features a trifluoromethylphenyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-(Aminomethyl)piperidin-1-yl]-2-propylpentan-1-one
Reactant of Route 2
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1-[4-(Aminomethyl)piperidin-1-yl]-2-propylpentan-1-one

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